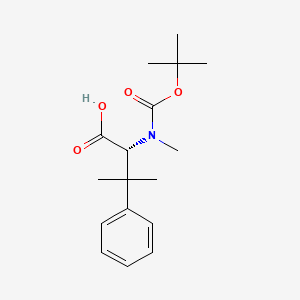

Taltobulin intermediate-8

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

676487-38-0 |

|---|---|

Molekularformel |

C17H25NO4 |

Molekulargewicht |

307.4 g/mol |

IUPAC-Name |

(2R)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylbutanoic acid |

InChI |

InChI=1S/C17H25NO4/c1-16(2,3)22-15(21)18(6)13(14(19)20)17(4,5)12-10-8-7-9-11-12/h7-11,13H,1-6H3,(H,19,20)/t13-/m0/s1 |

InChI-Schlüssel |

ZWQAFCGLXUTMKH-ZDUSSCGKSA-N |

Isomerische SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](C(=O)O)C(C)(C)C1=CC=CC=C1 |

Kanonische SMILES |

CC(C)(C)OC(=O)N(C)C(C(=O)O)C(C)(C)C1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Taltobulin and its Synthetic Intermediates

Introduction

Taltobulin, also known as HTI-286, is a potent, fully synthetic analog of the natural tripeptide hemiasterlin.[] It functions as a powerful inhibitor of tubulin polymerization, a critical process for cell division, thereby inducing mitotic arrest and apoptosis.[2][3] This activity makes Taltobulin a significant compound in cancer research and for the development of antibody-drug conjugates (ADCs).[2][4] This guide provides a technical overview of Taltobulin, including its chemical properties and synthetic pathway. While specific data for a designated "Taltobulin intermediate-8" is not publicly available, this document will focus on the parent compound and the general synthetic strategy involving its precursors.

Chemical and Physical Properties of Taltobulin

The following table summarizes the key chemical and physical properties of Taltobulin.

| Property | Value | Source |

| CAS Number | 228266-40-8 | [][3] |

| Molecular Formula | C27H43N3O4 | [][4] |

| Molecular Weight | 473.6 g/mol | [5] |

| IUPAC Name | (E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2S)-3-methyl-2-(methylamino)-3-phenylbutanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid | [5] |

| Synonyms | HTI-286, SPA-110 | [][3][5] |

| Purity | 99.82% | [3] |

| Storage Temperature | -20°C | [4] |

Synthesis of Taltobulin: A Convergent Approach

The synthesis of Taltobulin is achieved through a convergent route, which involves the preparation of individual building blocks that are subsequently combined.[6] This strategy allows for efficient construction of the final complex molecule. The key steps in the synthesis include the formation of specific stereocenters and peptide bond formation.

Key Building Blocks and Reactions:

The synthesis involves the preparation of several key intermediates. While information on a specific "intermediate-8" is unavailable, the literature describes the synthesis and use of other numbered intermediates such as:

-

Taltobulin intermediate-1 [7]

-

Taltobulin intermediate-2 [8]

-

Taltobulin intermediate-3 [9]

-

Taltobulin intermediate-9 [10]

-

Taltobulin intermediate-12 [11]

The overall synthetic strategy can be summarized as follows:

-

Preparation of Building Blocks: The synthesis commences with the preparation of three key molecular fragments.[6]

-

Stereoselective Synthesis: Methods such as the Evans chiral auxiliary method are employed to introduce the desired stereochemistry in the building blocks.[6]

-

Peptide Coupling: The prepared building blocks are sequentially joined together using standard peptide coupling reactions.[6]

-

Olefin Formation: A Wittig olefination reaction is utilized to establish the E-double bond configuration present in the final molecule.[6]

-

Purification: The final product, Taltobulin, is purified using techniques such as reverse-phase HPLC, particularly for obtaining the TFA salt on a smaller scale.[6] For larger quantities, trituration or crystallization is used to isolate the pure compound.[6]

A simplified workflow for the convergent synthesis of Taltobulin is depicted in the following diagram.

Caption: A simplified flowchart illustrating the convergent synthetic strategy for Taltobulin.

Mechanism of Action

Taltobulin exerts its potent cytotoxic effects by interfering with microtubule dynamics.[2] It binds to tubulin, inhibiting its polymerization into microtubules.[3] This disruption of the cellular cytoskeleton leads to a halt in the cell cycle at the G2/M phase, preventing cell division and ultimately triggering apoptosis, or programmed cell death.[5] A notable feature of Taltobulin is its ability to circumvent P-glycoprotein-mediated resistance, a common mechanism of resistance to other anti-microtubule agents like taxanes.[3]

Applications in Research and Drug Development

Taltobulin's potent anti-proliferative activity against a wide range of human tumor cell lines, with a mean IC50 of 2.5 ± 2.1 nM, highlights its potential as a therapeutic agent.[] Its primary application is as a cytotoxic payload in the development of antibody-drug conjugates (ADCs).[4] In an ADC, a monoclonal antibody that targets a specific tumor antigen is linked to a potent cytotoxic agent like Taltobulin. This targeted delivery system allows for the selective destruction of cancer cells while minimizing damage to healthy tissues.

Experimental Protocols

Detailed experimental protocols for the synthesis of Taltobulin are proprietary and can be found in the patent literature. However, the general procedures involve standard organic synthesis techniques.

General Peptide Coupling Protocol (Example): A representative peptide coupling step would involve dissolving the carboxylic acid-containing building block and the amine-containing building block in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). A coupling agent, for example, HATU (hexafluorophosphate azabenzotriazole tetramethyluronium), and a non-nucleophilic base like diisopropylethylamine (DIPEA) are then added.[12] The reaction is typically stirred at room temperature until completion, which is monitored by a technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up and Purification: Following the reaction, a standard aqueous work-up is performed to remove the coupling reagents and other water-soluble byproducts. The organic layer is dried and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel or by reverse-phase HPLC to yield the desired coupled product.[6]

Final Deprotection: The final step in the synthesis often involves the removal of protecting groups. For instance, an acid-labile protecting group like a Boc (tert-butyloxycarbonyl) group can be removed using trifluoroacetic acid (TFA).[12] The final product is then isolated and purified as described above.

Conclusion

Taltobulin is a promising synthetic molecule with significant potential in oncology. Its potent inhibition of tubulin polymerization and its ability to overcome certain forms of drug resistance make it an attractive candidate for cancer therapy, particularly as a payload in ADCs. The convergent synthetic strategy allows for its efficient production, enabling further research and clinical development. While specific details on "this compound" are not available, the understanding of the overall synthetic pathway provides a solid foundation for researchers in the field.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Taltobulin, 228266-40-8 | BroadPharm [broadpharm.com]

- 5. N,beta,beta-Trimethyl-L-phenylalanyl-N-((1S,2E)-3-carboxy-1-(1-methylethyl)-2-buten-1-yl)-N,3-dimethyl-L-valinamide | C27H43N3O4 | CID 6918637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Portico [access.portico.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Taltobulin intermediate-2| CAS NO:91133-59-4| GlpBio [glpbio.cn]

- 9. immunomart.com [immunomart.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

Taltobulin intermediate-8 synthesis pathway overview

An In-Depth Technical Guide to the Synthesis of Taltobulin and its Key Intermediates

Taltobulin (also known as HTI-286 or SPA-110) is a potent synthetic antimitotic agent that acts as a tubulin polymerization inhibitor.[1][2] It is an analog of the natural product hemiasterlin.[1] The synthesis of Taltobulin is accomplished via a convergent synthetic route, which involves the preparation of several key building blocks that are subsequently coupled to form the final product.[1][3] This guide provides a detailed overview of the synthesis pathway, focusing on the formation of key intermediates, including a plausible candidate for "Taltobulin intermediate-8".

Overall Synthetic Strategy

The synthesis of Taltobulin is based on a convergent strategy where three main building blocks are synthesized independently and then coupled in a sequential manner.[3] This approach allows for efficient construction of the complex molecule. The key building blocks are:

-

A protected (S)-3-methyl-2-(methylamino)-3-phenylbutanoic acid derivative.

-

A protected (S)-tert-leucine derivative.

-

An unsaturated amino acid derivative.

Synthesis of Building Block A: The Phenylalanine Analog

The synthesis of the N-terminal amino acid analog, (S)-3-methyl-2-(methylamino)-3-phenylbutanoic acid, involves several steps, starting from 3,3-dimethylacrylic acid.[3]

-

Formation of 3-methyl-3-phenylbutanoic acid: 3,3-dimethylacrylic acid is reacted with benzene (B151609) in the presence of aluminum chloride to yield 3-methyl-3-phenylbutanoic acid.[3]

-

Chiral Auxiliary Attachment: To introduce the α-amino group stereoselectively, an Evans chiral auxiliary is employed. The carboxylic acid is first converted to a mixed anhydride (B1165640) using pivaloyl chloride, which then reacts with a lithiated oxazolidinone to form an amide.[3]

-

Azide (B81097) Formation: The amide is then treated with a base and triisopropylphenylsulfonyl azide to introduce the azide group, which serves as a precursor to the amino group.[3]

-

Subsequent Transformations: Further steps would involve the reduction of the azide to an amine, methylation of the amine, and removal of the chiral auxiliary to yield the desired amino acid.

While the provided literature does not explicitly name an "intermediate-8", a logical point in the synthesis to designate a key intermediate would be after the formation of the core amino acid structure before its final protection and activation for coupling.

Convergent Assembly of Taltobulin

The final stages of the Taltobulin synthesis involve the coupling of the three building blocks. A dipeptide intermediate is first formed, which is then coupled with the third building block. The final deprotection step yields Taltobulin. Reagents such as HATU (hexafluorophosphate azabenzotriazole tetramethyluronium) and DIPEA (diisopropylethylamine) are used for the peptide coupling steps, and TFA (trifluoroacetic acid) is used for deprotection.[4]

Quantitative Data

The following table summarizes the inhibitory concentrations of Taltobulin and other tubulin inhibitors.

| Compound | Target | IC50 | Cell Line | Reference |

| Taltobulin (HTI-286) | Tubulin Polymerization | Mean IC50: 2.5 nM | 18 Human Tumor Cell Lines | [1] |

| Compound 4 | Tubulin Polymerization | 0.19 µM | - | [3] |

| Compound 4 | Cell Growth | 9.6 nM | MCF-7 | [3] |

| Compound 3d | Tubulin Polymerization | 0.45 µM | - | [4] |

| Compound 3 | Tubulin Polymerization | 1.1 µM | - | [5] |

| Compound 5 | Tubulin Polymerization | 1.4 µM | - | [5] |

| Compound 6 | Tubulin Polymerization | 2.08 µM | - | [6] |

| Compound 13 | Tubulin Polymerization | 2.1 µM | - | [6] |

| Compound [I] | Tubulin Polymerization | 6.87 µM | - | [2] |

| Compound [I] | Cell Growth | 0.21 µM | SGC-7910 | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis of Taltobulin intermediates are proprietary and not fully disclosed in the public domain. However, based on the described reactions, the following general procedures for key steps can be outlined:

General Procedure for Peptide Coupling (using HATU): To a solution of the carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF or CH2Cl2) is added the amine hydrochloride salt (1.1 equivalents), HATU (1.1 equivalents), and a tertiary amine base such as DIPEA (3-4 equivalents). The reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS). The solvent is then removed under reduced pressure, and the residue is purified by chromatography to yield the coupled product.

General Procedure for Boc-Deprotection (using TFA): The Boc-protected substrate is dissolved in a solution of trifluoroacetic acid (TFA) in a chlorinated solvent (e.g., 25-50% TFA in CH2Cl2). The reaction mixture is stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure. The crude product is often used in the next step without further purification or can be purified by crystallization or chromatography.

General Procedure for Wittig Olefination: To a suspension of a phosphonium (B103445) salt in an anhydrous solvent (e.g., THF) at a low temperature (e.g., -78 °C or 0 °C) is added a strong base (e.g., n-butyllithium or sodium hexamethyldisilazide) to generate the ylide. The aldehyde or ketone is then added, and the reaction is allowed to warm to room temperature and stir until completion. The reaction is quenched, and the product is extracted and purified by chromatography.[3]

Synthesis Pathway Visualization

The following diagram illustrates a plausible convergent synthesis pathway for Taltobulin, highlighting the formation of key building blocks and their subsequent assembly. "Intermediate-8" is hypothetically placed as the dipeptide precursor prior to the final coupling step.

Caption: Convergent synthesis pathway of Taltobulin.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Portico [access.portico.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Convergent synthesis of proteins using peptide-aminothiazoline - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Convergent Synthesis of Taltobulin: Unraveling the Role of Key Intermediates

For Immediate Release

This technical guide provides an in-depth analysis of the convergent synthetic route to Taltobulin (HTI-286), a potent antimicrotubile agent. The synthesis involves the preparation of three key building blocks which are subsequently coupled to yield the final product. While the specific designation "Taltobulin intermediate-8" is not formally used in the primary literature detailing this convergent synthesis, this guide will elucidate the entire synthetic pathway, clarifying the roles of all crucial intermediates.

Introduction to Taltobulin

Taltobulin is a synthetic analog of the naturally occurring tripeptide hemiasterlin.[1] It exhibits potent cytotoxic and antimitotic activity by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[2] Its efficacy against multidrug-resistant cancer cell lines has made it a subject of significant interest in oncological research.[1]

The Convergent Synthetic Strategy

The synthesis of Taltobulin is achieved through a convergent approach, which involves the independent synthesis of three key fragments, followed by their sequential coupling. This strategy allows for efficient construction of the complex molecular architecture of Taltobulin. The three primary building blocks are:

-

Building Block (VI): A non-proteinogenic amino acid derivative.

-

Building Block (XV): An N-methylated amino acid derivative.

-

Building Block (XIV): A vinylogous amino acid derivative containing an E-double bond.

The final steps of the synthesis involve the coupling of these building blocks to assemble the tripeptide-like structure of Taltobulin.

Synthesis of Building Blocks

The preparation of the three key building blocks is outlined below, based on the synthetic schemes described in the literature.[1]

Synthesis of Building Block (VI)

The synthesis of building block (VI) begins with the reaction of 3,3-dimethylacrylic acid (I) with benzene (B151609) in the presence of aluminum chloride to yield 3-methyl-3-phenylbutanoic acid (II). The stereoselective introduction of the α-amino group is achieved using an Evans chiral auxiliary. The resulting amide (III) is then treated with a base and tri-isopropylphenylsulfonyl azide (B81097) to give the corresponding azide (IV). Subsequent transformations, not detailed in the available literature, lead to the final building block (VI).[1]

Synthesis of Building Block (XV)

Details regarding the specific synthetic steps for building block (XV) are not fully available in the reviewed literature. It is described as a commercially available N-Boc-protected L-amino acid derivative.[1]

Synthesis of Building Block (XIV)

The synthesis of building block (XIV) is crucial for establishing the E-double bond configuration in the final Taltobulin molecule. This is achieved through a Wittig olefination reaction.[1] Further details on the specific precursors and reaction conditions for the synthesis of building block (XIV) are not provided in the reviewed literature.

Assembly of Taltobulin

The final stage of the Taltobulin synthesis involves the sequential peptide coupling of the three building blocks. The logical workflow for this assembly is depicted below.

The process begins with the coupling of building blocks (VI) and (XV). The resulting dipeptide-like intermediate is then coupled with building block (XIV). The final step involves the removal of protecting groups to yield Taltobulin, which is designated as compound (8) in some literature.[3]

The Role of Intermediates

Throughout the synthesis, various intermediates are formed. While the term "this compound" is not explicitly defined in the convergent synthesis schemes, it is plausible that this refers to the final protected precursor to Taltobulin, or an intermediate in an alternative synthetic route. The key intermediates in the described convergent synthesis are the three primary building blocks and the dipeptide-like molecule formed after the first coupling step. The successful synthesis and purification of these intermediates are critical for the overall efficiency and yield of the Taltobulin synthesis.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of Taltobulin and its intermediates are not fully disclosed in the publicly available literature. The provided information outlines the general synthetic strategy and key transformations.[1] For researchers aiming to replicate this synthesis, further investigation into specialized chemical literature and potential patent filings would be necessary to obtain precise reaction conditions, reagent quantities, and purification methods.

Quantitative Data

Quantitative data such as reaction yields, spectroscopic data (NMR, MS), and purity analysis for the intermediates and the final Taltobulin product are not available in the reviewed general literature. Such data would typically be found in detailed experimental sections of primary research articles or supporting information.

Signaling Pathway and Mechanism of Action

Taltobulin exerts its cytotoxic effects by interfering with microtubule dynamics. Microtubules are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Taltobulin binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).

Conclusion

The convergent synthesis of Taltobulin represents a strategic and efficient approach to constructing this complex and medically relevant molecule. While the specific identity of "this compound" remains to be definitively clarified within the context of the most widely published synthetic routes, this guide provides a comprehensive overview of the known synthetic pathway, highlighting the crucial roles of the key building blocks and their assembly. The potent antimicrotubule activity of Taltobulin underscores the importance of continued research into its synthesis and biological evaluation for the development of novel cancer therapeutics.

References

In-depth Technical Guide: Analytical Data for Taltobulin Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taltobulin (HTI-286) is a potent synthetic analog of the natural product hemiasterlin. As a microtubule-depolymerizing agent, it has demonstrated significant activity in preclinical models by inducing mitotic arrest and apoptosis in cancer cells.[1][2][3] The synthesis of this complex molecule involves a multi-step process with several key intermediates. This guide provides a detailed overview of the analytical data and experimental protocols for intermediates in the synthesis of Taltobulin, with a focus on nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.

While the specific designation "Taltobulin intermediate-8" is not explicitly found in the seminal publications detailing its synthesis, this guide presents analytical data for other numerically designated intermediates from a convergent synthetic route. This information is crucial for researchers in the fields of medicinal chemistry and drug development for the purposes of replication, modification, and further investigation of this class of compounds.

Analytical Data of Taltobulin Intermediates

The following tables summarize the NMR and MS data for key intermediates in a published synthetic route to Taltobulin. The data is extracted from the supporting information of the publication by Charoenpattarapreeda et al. (2020), which describes an expeditious total synthesis.

Table 1: ¹H NMR Data for Taltobulin Intermediates

| Intermediate | Solvent | Chemical Shift (δ) in ppm |

| Compound 9a | CDCl₃ | 7.35 – 7.26 (m, 5H), 5.30 (d, J = 9.9 Hz, 1H), 4.63 (s, 1H), 4.31 (d, J = 9.9 Hz, 1H), 3.73 (s, 3H), 2.92 (s, 3H), 2.31 (dq, J = 13.7, 6.9 Hz, 1H), 1.45 (s, 9H), 1.01 (d, J = 6.9 Hz, 3H), 0.94 (d, J = 6.9 Hz, 3H). |

| Compound 9b | CDCl₃ | 7.36 – 7.26 (m, 5H), 5.38 (d, J = 9.9 Hz, 1H), 4.68 (s, 1H), 4.34 (d, J = 9.9 Hz, 1H), 3.74 (s, 3H), 2.94 (s, 3H), 2.34 (dq, J = 13.7, 6.9 Hz, 1H), 1.47 (s, 9H), 1.03 (d, J = 6.9 Hz, 3H), 0.96 (d, J = 6.9 Hz, 3H). |

| Compound 15a | CDCl₃ | 7.34 – 7.20 (m, 10H), 6.09 (d, J = 9.5 Hz, 1H), 5.31 (d, J = 9.5 Hz, 1H), 4.70 (s, 1H), 4.41 – 4.31 (m, 2H), 3.70 (s, 3H), 3.01 (s, 3H), 2.90 (s, 3H), 2.29 (dq, J = 13.7, 6.9 Hz, 1H), 1.43 (s, 9H), 1.39 (s, 9H), 0.99 (d, J = 6.9 Hz, 3H), 0.92 (d, J = 6.9 Hz, 3H). |

Table 2: ¹³C NMR Data for Taltobulin Intermediates

| Intermediate | Solvent | Chemical Shift (δ) in ppm |

| Compound 9a | CDCl₃ | 172.4, 170.1, 155.8, 137.9, 129.3, 128.4, 127.0, 80.1, 68.2, 59.5, 52.3, 34.0, 31.6, 28.4, 20.4, 18.9. |

| Compound 9b | CDCl₃ | 172.5, 170.0, 155.8, 137.9, 129.3, 128.4, 127.0, 80.1, 68.2, 59.5, 52.3, 34.0, 31.6, 28.4, 20.4, 18.9. |

| Compound 15a | CDCl₃ | 172.1, 170.2, 169.8, 155.8, 138.1, 135.9, 129.3, 128.7, 128.4, 127.9, 127.0, 81.5, 80.1, 68.2, 60.0, 59.5, 52.3, 34.0, 31.6, 28.4, 28.3, 20.4, 18.9. |

Table 3: Mass Spectrometry Data for Taltobulin Intermediates

| Intermediate | Ionization Mode | Calculated m/z | Found m/z |

| Compound 9a | ESI+ | 393.2697 [M+H]⁺ | 393.2695 |

| Compound 9b | ESI+ | 393.2697 [M+H]⁺ | 393.2696 |

| Compound 15a | ESI+ | 624.4160 [M+H]⁺ | 624.4158 |

Experimental Protocols

The following are generalized experimental protocols based on the synthesis of Taltobulin intermediates as described by Charoenpattarapreeda et al. (2020).

General Procedure for the Synthesis of Dipeptide Intermediates (e.g., Compound 9a and 9b):

To a solution of the N-Boc protected amino acid (1.0 equiv.) in a suitable solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), is added a coupling agent such as HATU (1.1 equiv.) and a base, for example, diisopropylethylamine (DIPEA) (2.0 equiv.). The mixture is stirred at room temperature for a specified time, after which the corresponding amino acid ester hydrochloride (1.1 equiv.) is added. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with aqueous solutions of HCl, NaHCO₃, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired dipeptide.

General Procedure for Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specified frequency (e.g., 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR). Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak as an internal standard.

General Procedure for Mass Spectrometry (MS):

High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. Samples are typically dissolved in a suitable solvent like methanol (B129727) or acetonitrile (B52724) and introduced into the mass spectrometer via direct infusion or after separation by LC.

Visualizations

The following diagrams illustrate the synthetic workflow and the signaling pathway of Taltobulin.

References

In-Depth Technical Guide to Taltobulin and Its Synthesis Intermediate-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Taltobulin, a potent anti-tubulin agent, with a specific focus on its synthesis intermediate, designated as intermediate-8. This document details the chemical properties, synthesis, mechanism of action, and relevant experimental protocols for these compounds, aimed at supporting research and development in oncology and related fields.

Core Compound Data

The following table summarizes the key quantitative data for Taltobulin and its intermediate-8, facilitating easy comparison and reference.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Taltobulin | 228266-40-8 | C₂₇H₄₃N₃O₄ | 473.65 |

| Taltobulin intermediate-8 | 676487-38-0 | C₂₂H₄₀N₂O₅ | 412.56 |

Synthesis and Experimental Protocols

The synthesis of Taltobulin is a multi-step process involving the preparation of several key intermediates. While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available, the general synthetic strategy for Taltobulin involves a convergent approach. This typically includes the synthesis of key building blocks followed by their sequential coupling.

One of the crucial steps in the synthesis of Taltobulin and its analogues is the peptide coupling of sterically hindered amino acid residues. A common method employed is the use of a Bts (N-benzenesulfonyl-L-tryptophan) protected amino acid chloride, which demonstrates high reactivity and efficiency in these challenging coupling reactions.

General Experimental Workflow for Taltobulin Synthesis

Caption: A generalized workflow for the convergent synthesis of Taltobulin.

Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis

Taltobulin exerts its potent cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure.

Tubulin Polymerization Inhibition:

Taltobulin acts as a tubulin polymerization inhibitor. Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Taltobulin binds to tubulin, preventing the polymerization of these dimers into microtubules. This disruption of microtubule formation leads to a cascade of cellular events, ultimately culminating in cell cycle arrest and apoptosis.

Induction of Apoptosis:

The disruption of microtubule dynamics by Taltobulin triggers the intrinsic pathway of apoptosis. This signaling cascade is initiated by cellular stress, such as the failure of mitotic spindle formation.

Signaling Pathway of Taltobulin-Induced Apoptosis

Caption: The signaling cascade initiated by Taltobulin, leading to apoptosis.

Taltobulin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Taltobulin (formerly known as HTI-286) is a potent synthetic, tripeptide-like, non-natural product that has demonstrated significant promise as an anti-cancer agent. As a synthetic analog of the marine natural product hemiasterlin, Taltobulin exerts its cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to a cascade of cellular events, including cell cycle arrest at the G2/M phase and the induction of apoptosis. Notably, Taltobulin has shown efficacy in multidrug-resistant cancer models, highlighting its potential to overcome common mechanisms of chemotherapy resistance. This in-depth guide provides a comprehensive overview of the discovery and history of Taltobulin's synthesis, detailed experimental protocols for key synthetic and biological assays, and an exploration of its molecular mechanism of action.

Discovery and History

Taltobulin emerged from structure-activity relationship (SAR) studies of the natural product hemiasterlin, a cytotoxic tripeptide isolated from marine sponges.[1] The hemiasterlins themselves were identified as potent antimitotic agents, but their complex structures presented challenges for large-scale synthesis and further development. This led to the rational design and synthesis of simplified, more accessible analogs, with the goal of retaining or improving upon the biological activity of the parent compound. Taltobulin, where a phenyl group replaces the indole (B1671886) ring of hemiasterlin, was a key outcome of these efforts.[1] It exhibited potent in vitro cytotoxicity against a panel of human cancer cell lines, with an average IC50 of 2.5 nM.[1] Further preclinical studies demonstrated its ability to circumvent P-glycoprotein-mediated drug resistance, a significant advantage over existing tubulin-targeting agents like paclitaxel (B517696) and vinca (B1221190) alkaloids. These promising preclinical findings propelled Taltobulin into Phase II clinical trials for the treatment of non-small cell lung cancer (NSCLC).[2]

Total Synthesis of Taltobulin

The synthesis of Taltobulin has been approached through two primary strategies: a convergent synthesis and a more recent, expeditious route employing an Ugi multicomponent reaction.

Convergent Synthetic Approach

The initial total synthesis of Taltobulin is a convergent route involving the preparation of key building blocks that are subsequently coupled to form the final molecule. The synthesis is designed to control the stereochemistry at the three chiral centers of the molecule.

Key Building Blocks:

-

N,β,β-trimethyl-L-phenylalanine derivative: This sterically hindered amino acid forms the "head" of the molecule.

-

A dipeptide fragment containing a unique unsaturated amino acid: This central part of the molecule is crucial for its interaction with tubulin.

General Synthetic Scheme:

The synthesis involves the independent preparation of these two key fragments, followed by a peptide coupling reaction to join them. The final deprotection steps yield Taltobulin. While specific yields for each step are not consistently reported across the literature, the overall strategy allows for the preparation of Taltobulin and its analogs for biological evaluation.

Ugi Multicomponent Reaction Approach

A more recent and efficient synthesis of Taltobulin utilizes a four-component Ugi reaction as the key step.[2] This one-pot reaction allows for the rapid assembly of a significant portion of the Taltobulin backbone from simpler starting materials, significantly shortening the overall synthetic sequence.

Ugi Reaction Components:

-

An aldehyde

-

An amine

-

A carboxylic acid

-

An isocyanide

This strategy offers a more streamlined and potentially higher-yielding route to Taltobulin and its analogs, facilitating the generation of compound libraries for further SAR studies.

Table 1: Comparison of Synthetic Strategies

| Feature | Convergent Synthesis | Ugi Multicomponent Reaction |

| Overall Approach | Stepwise assembly of pre-synthesized building blocks | One-pot formation of a major part of the molecular backbone |

| Key Reaction | Peptide coupling | Four-component Ugi reaction |

| Efficiency | Generally longer and more labor-intensive | More expeditious and potentially higher yielding |

| Flexibility for Analogs | Requires synthesis of modified building blocks | Allows for rapid diversification by varying the four components |

Experimental Protocols

General Protocol for Ugi Four-Component Reaction

The Ugi reaction is a powerful tool for the synthesis of α-acylamino amides. A general procedure is as follows:

-

An aldehyde and a primary amine are mixed in a suitable solvent (e.g., methanol) to form an imine.

-

A carboxylic acid and an isocyanide are then added to the reaction mixture.

-

The reaction is typically stirred at room temperature for 24-48 hours.

-

The product can be isolated and purified using standard techniques such as crystallization or chromatography.

Note: The specific substrates and reaction conditions for the Ugi synthesis of Taltobulin would be optimized to maximize the yield of the desired product.[2][3]

In Vitro Tubulin Polymerization Assay

This assay is fundamental to characterizing the mechanism of action of Taltobulin. It measures the effect of the compound on the polymerization of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be monitored spectrophotometrically at 340 nm.

Protocol:

-

Reagent Preparation:

-

Purified tubulin is kept on ice to prevent spontaneous polymerization.

-

A polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) is prepared.

-

GTP is added to the buffer to a final concentration of 1 mM.

-

Taltobulin is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted to the desired concentrations.

-

-

Assay Procedure:

-

The reaction is initiated by warming the tubulin solution to 37°C in the presence of GTP and the test compound.

-

The absorbance at 340 nm is measured over time in a temperature-controlled spectrophotometer.

-

-

Data Analysis:

Table 2: Quantitative Data on Taltobulin's Biological Activity

| Parameter | Value | Cell Lines/Assay | Reference |

| Average IC50 (Cell Proliferation) | 2.5 nM | Panel of 18 human cancer cell lines | [1] |

| IC50 (Tubulin Polymerization) | In the low nanomolar range (inferred from cell-based activity) | In vitro tubulin polymerization assay | [1] |

Mechanism of Action

Taltobulin's primary mechanism of action is the inhibition of tubulin polymerization. By binding to tubulin, it prevents the formation of microtubules, which are essential components of the cytoskeleton and are critically involved in the formation of the mitotic spindle during cell division.

Disruption of Microtubule Dynamics and G2/M Arrest

The inhibition of tubulin polymerization by Taltobulin leads to a disruption of the dynamic instability of microtubules. This activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures proper chromosome segregation.[6][7] The SAC proteins, including Mad2 and BubR1, detect the lack of proper microtubule attachment to the kinetochores and initiate a signaling cascade that prevents the cell from entering anaphase.[6][7]

This checkpoint activation ultimately leads to the inhibition of the anaphase-promoting complex/cyclosome (APC/C), a key ubiquitin ligase. The inhibition of the APC/C prevents the degradation of Cyclin B1, a regulatory subunit of the master mitotic kinase, Cyclin-Dependent Kinase 1 (CDK1). The persistence of the active CDK1/Cyclin B1 complex maintains the cell in a state of mitotic arrest.[8] A key step in this process is the regulation of the phosphatase Cdc25C, which is responsible for activating CDK1. Checkpoint signaling leads to the inhibitory phosphorylation of Cdc25C, preventing it from activating CDK1 and thus enforcing the G2/M arrest.[8][9][10]

Caption: Taltobulin-induced G2/M cell cycle arrest pathway.

Induction of Apoptosis

Prolonged mitotic arrest induced by Taltobulin ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death. This pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[11]

The sustained mitotic arrest acts as a cellular stress signal that leads to the activation of pro-apoptotic Bcl-2 family members. This can occur through the transcriptional upregulation of pro-apoptotic members or the post-translational modification and inactivation of anti-apoptotic members. Activated Bax and Bak oligomerize in the outer mitochondrial membrane, forming pores that lead to mitochondrial outer membrane permeabilization (MOMP).[11][12][13][14]

The permeabilization of the mitochondrial membrane allows for the release of cytochrome c into the cytoplasm. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), leading to the formation of the apoptosome. This complex recruits and activates caspase-9, an initiator caspase.[15][16][17][18] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cell death.[18]

Caption: Intrinsic apoptosis pathway induced by Taltobulin.

Clinical Development

Taltobulin advanced to a Phase II clinical trial (NCT00082022) to evaluate its efficacy and safety in patients with advanced non-small cell lung cancer. While the detailed results of this trial are not widely published, its progression to this stage underscores the significant preclinical activity of the compound. The development was reportedly halted for business reasons rather than efficacy or safety concerns, suggesting that Taltobulin remains a compound of interest in the field of oncology.[19]

Conclusion

Taltobulin represents a successful example of rational drug design, building upon the potent biological activity of a natural product to create a synthetic analog with improved properties. Its mechanism of action, centered on the inhibition of tubulin polymerization, is a well-validated strategy in cancer chemotherapy. The ability of Taltobulin to overcome multidrug resistance and its advancement into clinical trials highlight its potential as a valuable therapeutic agent. The development of more efficient synthetic routes, such as the Ugi reaction-based approach, further enhances the accessibility of Taltobulin and its analogs for continued research and potential future development. This technical guide provides a comprehensive foundation for researchers and drug development professionals interested in the synthesis, mechanism, and therapeutic potential of this promising anti-cancer compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Checkpoint protein BubR1 acts synergistically with Mad2 to inhibit anaphase-promoting complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A direct role of Mad1 in the spindle assembly checkpoint beyond Mad2 kinetochore recruitment | EMBO Reports [link.springer.com]

- 8. Many fingers on the mitotic trigger: post-translational regulation of the Cdc25C phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dual phosphorylation controls Cdc25 phosphatases and mitotic entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mitotic and G2 checkpoint control: regulation of 14-3-3 protein binding by phosphorylation of Cdc25C on serine-216 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Building blocks of the apoptotic pore: how Bax and Bak are activated and oligomerize during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The interplay between BAX and BAK tunes apoptotic pore growth to control mitochondrial-DNA-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Bcl‐2 changes conformation to inhibit Bax oligomerization | The EMBO Journal [link.springer.com]

- 15. Activation of caspase-9 is required for UV-induced apoptosis of human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Overexpression of Caspase-9 Triggers Its Activation and Apoptosis in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Activation of Caspase-9, but Not Caspase-2 or Caspase-8, Is Essential for Heat-induced Apoptosis in Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Concomitant activation of caspase-9 and down-regulation of IAP proteins as a mechanism of apoptotic death in HepG2, T47D and HCT-116 cells upon exposure to a derivative from 4-aryl-4H-chromenes family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of Taltobulin Intermediate-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for Taltobulin intermediate-8, a key precursor in the synthesis of the potent antimicrotubule agent, Taltobulin. Due to the limited publicly available data for this specific intermediate, this guide presents a structured approach based on information for related Taltobulin intermediates and general principles of pharmaceutical development. The experimental protocols and data tables are provided as representative examples to guide laboratory work.

Introduction to Taltobulin and its Intermediates

Taltobulin (also known as HTI-286) is a synthetic analog of the tripeptide hemiasterlin (B1673049).[1][2] It is a potent antimitotic agent that inhibits tubulin polymerization, leading to the disruption of microtubule dynamics, mitotic arrest, and ultimately apoptosis (cell death) in cancer cells.[1][3][4] Taltobulin is of significant interest in oncology research as it has been shown to be effective against tumor cell lines that have developed resistance to other microtubule-targeting drugs like paclitaxel (B517696) and vincristine.[3][4]

The synthesis of Taltobulin involves several chemical steps, with this compound being a crucial component in this process.[5] Understanding the physicochemical properties of each intermediate, including solubility and stability, is critical for process optimization, formulation development, and ensuring the quality of the final active pharmaceutical ingredient.

Solubility Data of Taltobulin Intermediates

Table 1: Illustrative Solubility of Taltobulin Intermediates

| Intermediate | Solvent | Solubility | Notes |

| Taltobulin intermediate-1 | DMSO | 200 mg/mL[6] | Ultrasonic assistance may be needed. Hygroscopic nature of DMSO can affect solubility.[6] |

| Taltobulin intermediate-3 | DMSO | 10 mM[7] | - |

| Taltobulin intermediate-9 | DMSO | 100 mg/mL[8] | Ultrasonic assistance may be needed.[8] |

| This compound | DMSO | Data not publicly available | Based on related intermediates, high solubility in DMSO is expected. |

| Aqueous Buffers | Data not publicly available | Solubility in aqueous media is likely to be a critical parameter for further development. | |

| Organic Solvents | Data not publicly available | Solubility in solvents like ethanol, methanol, and acetonitrile (B52724) would be relevant for synthesis and purification. |

Experimental Protocol for Solubility Determination

The following is a representative protocol for determining the solubility of a compound like this compound.

Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant solvents.

Materials:

-

This compound

-

Solvents: Dimethyl Sulfoxide (DMSO), Ethanol, Acetonitrile, Phosphate-Buffered Saline (PBS) pH 7.4

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

Calibrated pipettes and vials

Methodology:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

-

Incubate the vials in a thermostatic shaker at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to reach equilibrium.

-

After incubation, centrifuge the samples to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of dissolved this compound using a validated HPLC method.

-

Perform the experiment in triplicate for each solvent to ensure accuracy and precision.

Stability Profile of Taltobulin Intermediates

The chemical stability of this compound is a critical attribute that can impact the manufacturing process, storage, and the quality of the final drug substance. While specific stability data for this compound is not publicly available, general storage conditions for related intermediates suggest that they are sensitive to temperature.

Table 2: Illustrative Stability and Storage Conditions for Taltobulin Intermediates

| Intermediate | Storage Condition (Solid) | Storage Condition (In Solution) | Notes |

| Taltobulin intermediate-1 | 4°C, sealed from moisture and light[6] | -80°C (6 months), -20°C (1 month)[6] | - |

| Taltobulin intermediate-3 | -20°C (3 years), 4°C (2 years)[7] | - | Powder form. |

| Taltobulin intermediate-9 | -20°C (3 years), 4°C (2 years)[8] | -80°C (6 months), -20°C (1 month)[8] | Powder form. |

| This compound | Data not publicly available | Data not publicly available | Long-term storage at low temperatures (-20°C or -80°C) is recommended based on related compounds. |

Experimental Protocol for Stability Assessment

The following is a representative protocol for assessing the stability of this compound under various stress conditions, in accordance with ICH guidelines.[9]

Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation pathways.

Materials:

-

This compound

-

Forced degradation reagents: Hydrochloric acid (for acidic hydrolysis), Sodium hydroxide (B78521) (for basic hydrolysis), Hydrogen peroxide (for oxidation)

-

Temperature and humidity-controlled stability chambers

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector

Methodology:

-

Prepare solutions of this compound in a suitable solvent.

-

Expose the solutions to a range of stress conditions:

-

Acidic Hydrolysis: Treat with 0.1 N HCl at a specified temperature (e.g., 60°C).

-

Basic Hydrolysis: Treat with 0.1 N NaOH at room temperature.

-

Oxidation: Treat with 3% H₂O₂ at room temperature.

-

Thermal Stress: Expose solid and solution samples to elevated temperatures (e.g., 40°C, 60°C).

-

Photostability: Expose solid and solution samples to light according to ICH Q1B guidelines.

-

-

At specified time points, withdraw samples and quench any ongoing reactions.

-

Analyze the samples using a stability-indicating HPLC method to determine the percentage of remaining this compound and to detect and quantify any degradation products.

Visualizing the Taltobulin Synthesis and Mechanism of Action

Taltobulin Synthesis Workflow

The synthesis of Taltobulin is a multi-step process. The following diagram illustrates a simplified workflow, highlighting the position of this compound.

Caption: A diagram of the Taltobulin synthesis process.

Taltobulin's Signaling Pathway for Cancer Cell Apoptosis

Taltobulin exerts its anticancer effects by disrupting microtubule function, which is essential for cell division. This disruption triggers a cascade of events leading to programmed cell death.

Caption: The signaling pathway of Taltobulin leading to apoptosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Portico [access.portico.org]

- 4. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. immunomart.com [immunomart.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Stability Studies | Coriolis Pharma [coriolis-pharma.com]

The Nexus of Natural Product and Synthetic Innovation: A Technical Deep Dive into Hemiasterlin and Taltobulin Intermediate-8

For Immediate Release

Pearl River, NY – December 5, 2025 – In the intricate landscape of anti-cancer drug development, the journey from a naturally occurring potent molecule to a clinically viable therapeutic is often one of meticulous refinement and synthetic ingenuity. This technical guide delves into the core relationship between the marine natural product hemiasterlin (B1673049) and Taltobulin intermediate-8, a key building block in the synthesis of the synthetic analogue, Taltobulin (HTI-286). This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth data, detailed experimental protocols, and visual representations of the critical pathways and processes involved.

Hemiasterlin, a tripeptide isolated from marine sponges, exhibits potent antimitotic activity by inhibiting tubulin polymerization, a crucial process for cell division.[1][2] Its remarkable cytotoxicity against various cancer cell lines has made it a compelling lead compound for oncology research. However, challenges associated with its natural supply and certain pharmacological properties spurred the development of synthetic analogues. Taltobulin emerged as a highly promising candidate, designed to retain the potent anticancer activity of hemiasterlin while offering improved characteristics, such as the ability to circumvent P-glycoprotein-mediated drug resistance.[3][4] this compound represents a significant milestone in the multi-step synthesis of this enhanced therapeutic agent.[5]

Structural and Functional Relationship

Taltobulin is a synthetic analogue of the tripeptide hemiasterlin.[6] The core structure of hemiasterlin is modified in Taltobulin to enhance its pharmacological profile. This compound is a precursor in the total synthesis of Taltobulin, embodying a significant portion of the final molecule's intricate architecture.[5] The synthetic pathway to Taltobulin, and therefore the creation of intermediate-8, is a convergent process involving the preparation of key building blocks that are subsequently coupled.[7]

Quantitative Biological Activity

The primary mechanism of action for both hemiasterlin and Taltobulin is the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[1][3] The in vitro cytotoxic and antimitotic activities of these compounds have been extensively evaluated across a range of cancer cell lines.

| Compound | Cell Line | Assay | IC50 (nM) | Reference |

| Hemiasterlin | MCF-7 (Breast) | Cytotoxicity | ~1 | [8] |

| P388 (Leukemia) | Cytotoxicity | 0.5 | [8] | |

| Taltobulin (HTI-286) | 18 Human Tumor Cell Lines (Average) | Cytotoxicity | 2.5 ± 2.1 | [3][4] |

| KB-3-1 (Epidermoid) | Cytotoxicity | 1.2 ± 0.3 | [4] | |

| KB-V1 (P-gp expressing) | Cytotoxicity | 56.6 ± 9.2 | [4] | |

| Lox (Melanoma) | Cytotoxicity | 1.1 | [3] | |

| HCT-15 (Colon) | Cytotoxicity | 2.1 | [3] | |

| DLD-1 (Colon) | Cytotoxicity | 2.3 | [3] | |

| MX-1W (Breast) | Cytotoxicity | 1.7 | [3] | |

| Paclitaxel (B517696) | 18 Human Tumor Cell Lines (Average) | Cytotoxicity | 128 ± 369 | [4] |

| Compound | Assay | IC50 | Reference |

| Hemiasterlin | Tubulin Polymerization Inhibition | ~1 µM | [8] |

| Taltobulin (HTI-286) | Tubulin Polymerization Inhibition | Potent Inhibition | [3] |

Experimental Protocols

Synthesis of this compound

Step 1: Synthesis of the N-terminal Building Block (N,β,β-trimethyl-L-phenylalanine derivative)

A detailed multi-step synthesis is required to produce the protected N-terminal amino acid analogue. This typically involves the stereoselective introduction of the α-amino group and subsequent N-methylation.

Step 2: Synthesis of the Central Building Block (tert-leucine derivative)

The central tert-leucine fragment is prepared and appropriately protected for peptide coupling.

Step 3: Peptide Coupling to form this compound

To a solution of the protected N-terminal building block (1.0 eq) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), is added a peptide coupling reagent such as HATU (1.1 eq) and a tertiary amine base like diisopropylethylamine (DIPEA) (2.0 eq). The mixture is stirred at room temperature for 10-15 minutes to activate the carboxylic acid. The protected central amino acid building block (1.05 eq) is then added to the reaction mixture. The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS for completion. Upon completion, the reaction mixture is diluted with an organic solvent like ethyl acetate (B1210297) and washed successively with 1N HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, this compound, is purified by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure dipeptide.

In Vitro Tubulin Polymerization Assay

This assay is fundamental to characterizing the mechanism of action of compounds like hemiasterlin and Taltobulin.

Materials:

-

Purified tubulin (>99% pure)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Test compounds (Hemiasterlin, Taltobulin) dissolved in DMSO

-

Positive controls (e.g., paclitaxel for polymerization, colchicine (B1669291) for depolymerization)

-

Negative control (DMSO vehicle)

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Thaw purified tubulin on ice.

-

Prepare the tubulin polymerization reaction mixture on ice by combining tubulin polymerization buffer, GTP (final concentration 1 mM), and purified tubulin (final concentration 2-5 mg/mL).

-

Add the test compounds or controls at various concentrations to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization by adding the tubulin reaction mixture to each well.

-

Immediately place the plate in the microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Data is plotted as absorbance versus time. The IC50 value for inhibition of polymerization can be calculated by comparing the rate of polymerization in the presence of the inhibitor to the control.

Conclusion

The relationship between hemiasterlin and this compound is a prime example of natural product-inspired drug discovery. By understanding the potent biological activity of hemiasterlin, researchers have been able to design and synthesize analogues like Taltobulin with potentially superior therapeutic properties. This compound is a testament to the complex synthetic chemistry required to achieve these molecular advancements. This guide provides a foundational resource for professionals in the field to further explore and build upon this critical area of cancer research.

References

- 1. DE69934712D1 - METHOD OF PREPARING N-NEOHEXYL- (A) -ASPARTYL-L-PHENYL ALANINE METHYL ESTERS FROM INTERMEDIATE COMPOUNDS CONTAINING IMIDAZOLIDIN-4-ON - Google Patents [patents.google.com]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Taltobulin Intermediate-8: A Technical Deep Dive into a Key Precursor for a Potent Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Taltobulin (HTI-286), a synthetic analog of the marine natural product hemiasterlin (B1673049), is a potent microtubule-destabilizing agent that has demonstrated significant promise in preclinical and clinical studies for the treatment of various cancers. Its complex molecular architecture necessitates a sophisticated, multi-step synthetic approach. This technical guide provides an in-depth analysis of Taltobulin's synthetic intermediates, with a particular focus on the pivotal role and characteristics of Taltobulin intermediate-8 in comparison to other key precursors.

Introduction to Taltobulin and its Synthesis

Taltobulin exerts its cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis (programmed cell death) in cancer cells.[1][2] A key advantage of Taltobulin is its ability to circumvent P-glycoprotein-mediated drug resistance, a common mechanism by which cancer cells evade the effects of chemotherapy.[3]

The synthesis of Taltobulin is a convergent process, meaning that different fragments of the molecule are synthesized separately and then joined together in the final stages. This approach is generally more efficient for the construction of complex molecules. The synthesis of Taltobulin primarily involves the preparation of three key building blocks, followed by their sequential coupling.

The Convergent Synthetic Pathway of Taltobulin

The synthesis of Taltobulin can be conceptually broken down into the formation of three main building blocks, which are then assembled to yield the final product. While various commercial suppliers may use a numbered nomenclature for intermediates (e.g., Taltobulin intermediate-1, -8, -9, etc.), the foundational scientific literature often refers to these key fragments by Roman numerals. A comprehensive understanding requires bridging these two systems.

Based on available synthetic schemes, the core of Taltobulin's structure is assembled from the following key building blocks:

-

Building Block VI: A protected, N-methylated phenylalanine derivative.

-

Building Block XV: A protected valine derivative.

-

Building Block XIV: An unsaturated amino acid derivative.

The general workflow for the synthesis can be visualized as follows:

This compound and its Place in the Synthesis

Through careful analysis of commercially available intermediates and their corresponding chemical structures, This compound can be identified as the protected dipeptide fragment, also referred to as Intermediate XVII in the scientific literature. This intermediate is formed by the coupling of Building Block XIV and Building Block XV.

| Taltobulin Intermediate | CAS Number | Molecular Formula | Role in Synthesis |

| Intermediate-8 (XVII) | 676487-38-0 | C34H55N3O6 | Protected dipeptide core |

| Intermediate-1 (VI) | 228266-38-4 | C17H25NO4 | N-terminal amino acid building block |

| Intermediate-9 | - | C34H55N3O6 | A stereoisomer of Intermediate-8 |

| Intermediate-3 | 610786-69-1 | C11H22ClNO2 | Precursor to Building Block XIV |

| Intermediate-11 | - | - | A precursor in the synthesis |

Note: Data for some intermediates is not publicly available.

This compound is a critical juncture in the synthesis. Its successful and high-purity formation is essential for the efficient coupling with Building Block VI to form the tripeptide backbone of Taltobulin. The stereochemistry of intermediate-8 is crucial, as any impurities will be carried through to the final product, complicating purification and potentially impacting biological activity.

Experimental Protocols

While specific, proprietary industrial protocols are not publicly available, the following represents a generalized methodology for the synthesis of the key building blocks and their assembly, based on published scientific literature.[1]

Synthesis of Building Block VI (Taltobulin Intermediate-1)

-

Friedel-Crafts Alkylation: 3,3-Dimethylacrylic acid (I) is reacted with benzene (B151609) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 3-methyl-3-phenylbutanoic acid (II).

-

Chiral Auxiliary Attachment: The carboxylic acid of (II) is activated and reacted with a chiral auxiliary (e.g., an Evans oxazolidinone) to form amide (III).

-

Asymmetric Azidation: The enolate of (III) is formed using a strong base and then reacted with an azide source (e.g., trisyl azide) to introduce the azide group stereoselectively, yielding (IV).

-

Reduction and Protection: The azide in (IV) is reduced to an amine, which is then protected with a suitable protecting group (e.g., Boc). The chiral auxiliary is subsequently cleaved to give the protected amino acid (V).

-

N-Methylation and Saponification: The amine is methylated, and the ester is hydrolyzed to afford Building Block VI (Taltobulin intermediate-1).

Synthesis of this compound (Intermediate XVII)

-

Synthesis of Building Block XIV:

-

N-Boc-N-methyl-L-valine (XI) is reduced to the corresponding aldehyde (valinal, XII).

-

A Wittig reaction between (XII) and a stabilized ylide (e.g., (carbethoxymethylene)triphenylphosphorane) forms the unsaturated ester.

-

Removal of the Boc protecting group yields Building Block XIV.

-

-

Peptide Coupling: Building Block XIV is coupled with a protected valine derivative (Building Block XV) using standard peptide coupling reagents (e.g., HATU, HOBt) to form the protected dipeptide, this compound (XVII).

Final Assembly of Taltobulin

-

Peptide Coupling: this compound (XVII) is coupled with Building Block VI using peptide coupling reagents to form the protected tripeptide.

-

Deprotection: The protecting groups on the tripeptide are removed under appropriate conditions to yield the final product, Taltobulin.

Comparison of this compound with Other Intermediates

The primary distinction between this compound and other intermediates lies in its structural complexity and its position in the overall synthetic route.

-

Early-Stage Intermediates (e.g., Intermediate-3): These are typically smaller, less complex molecules that form the foundational units of the larger building blocks. Their synthesis is generally more straightforward, but their quality directly impacts the subsequent steps.

-

Building Blocks (e.g., Intermediate-1/VI): These are the major fragments that are coupled in the later stages. Their synthesis is more involved than the early-stage intermediates and requires careful control of stereochemistry.

-

This compound (Dipeptide Core): This intermediate represents a significant milestone in the synthesis, as it combines two of the three main building blocks. It is a more complex molecule than the individual building blocks and its purification is critical. Any impurities at this stage are more difficult to remove.

-

Late-Stage Intermediates (Protected Tripeptide): This is the immediate precursor to Taltobulin. Its formation from Intermediate-8 and Building Block VI is the final carbon-carbon bond-forming step in the main chain.

The strategic importance of this compound lies in the "convergent" nature of the synthesis. By creating this larger dipeptide fragment separately, the overall efficiency of the synthesis is improved, and it allows for the purification of a major portion of the molecule before the final coupling step.

Signaling Pathway of Taltobulin

The ultimate product of this synthesis, Taltobulin, functions by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton.

Conclusion

The synthesis of Taltobulin is a testament to the intricacies of modern medicinal chemistry. This compound, the protected dipeptide core, stands out as a crucial precursor in this process. Its efficient and high-purity synthesis is paramount to the overall success of producing this potent anticancer agent. Understanding the nuances of each intermediate and the logic of the convergent synthetic strategy is essential for researchers and professionals involved in the development and manufacturing of complex therapeutic molecules like Taltobulin.

References

Methodological & Application

Application Notes and Protocols for the Purification of Taltobulin Intermediate-8

Introduction

Taltobulin (HTI-286) is a potent synthetic analog of the natural tripeptide hemiasterlin, exhibiting significant antimitotic activity by inhibiting tubulin polymerization.[1][2][3][4][5] Its synthesis involves a convergent approach where several intermediates are prepared and coupled sequentially.[1] The purity of these intermediates is crucial for the successful synthesis of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the purification of Taltobulin intermediate-8, a key precursor in the Taltobulin synthesis pathway.

The following protocols for normal-phase column chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC) are based on established methods for the purification of complex synthetic peptides and their analogues.[6][7][8][9] While specific experimental data for this compound is not publicly available, these protocols represent robust methodologies applicable to its purification.

Synthetic Pathway Context

The synthesis of Taltobulin involves the coupling of key fragments. This compound is a dipeptide fragment that is subsequently coupled with a third amino acid derivative to form the tripeptide backbone of Taltobulin. The following diagram illustrates a plausible synthetic workflow and the position of intermediate-8.

Caption: Synthetic workflow for Taltobulin highlighting the position of Intermediate-8.

Application Note 1: Purification of this compound by Normal-Phase Column Chromatography

Normal-phase chromatography is a widely used technique for the purification of synthetic intermediates in pharmaceutical manufacturing.[6] It is particularly effective for separating compounds with moderate polarity, such as protected peptide fragments.

Experimental Protocol

-

Materials and Equipment:

-

Silica (B1680970) gel (60 Å, 40-63 µm particle size)

-

Glass chromatography column

-

Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) (all HPLC grade)

-

Thin-layer chromatography (TLC) plates (silica gel coated)

-

TLC visualization chamber (e.g., UV lamp, iodine tank)

-

Rotary evaporator

-

Round bottom flasks and collection tubes

-

-

Solvent System Selection:

-

Perform TLC analysis of the crude this compound to determine an appropriate solvent system.

-

Test various ratios of a non-polar solvent (e.g., Hexane or DCM) and a more polar solvent (e.g., EtOAc or MeOH).

-

The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired intermediate and good separation from impurities.

-

-

Column Packing:

-

Prepare a slurry of silica gel in the initial, least polar eluent.

-

Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

-

Ensure the silica bed is uniform and free of cracks or air bubbles.

-

Equilibrate the packed column by running 2-3 column volumes of the initial eluent through it.

-

-

Sample Preparation and Loading:

-

Dissolve the crude this compound in a minimal amount of the appropriate solvent (e.g., DCM).

-

Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica gel, and evaporating the solvent under reduced pressure.

-

Carefully load the dissolved sample or the dry-loaded silica onto the top of the column.

-

-

Elution and Fraction Collection:

-

Begin elution with the initial non-polar solvent system.

-

Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of the more polar solvent.

-

Collect fractions of a consistent volume.

-

Monitor the elution of compounds by TLC analysis of the collected fractions.

-

-

Product Isolation:

-

Combine the fractions containing the pure this compound.

-

Remove the solvent using a rotary evaporator to yield the purified product.

-

Determine the yield and assess the purity by analytical techniques such as HPLC and NMR.

-

References

- 1. Portico [access.portico.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Separation of Peptide Diastereomers [ouci.dntb.gov.ua]

- 7. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chiraltech.com [chiraltech.com]

Application Notes and Protocols for the Utilization of Taltobulin Intermediate-8 in Multi-Step Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taltobulin (formerly known as HTI-286) is a potent synthetic analog of the natural tripeptide hemiasterlin, exhibiting significant anti-cancer properties through the inhibition of tubulin polymerization.[1][2] Its multi-step synthesis involves a number of key intermediates, with Taltobulin intermediate-8 representing a crucial late-stage precursor. This document provides detailed application notes and protocols for the use of this compound in the synthesis of Taltobulin, targeting researchers in organic synthesis and drug development. The protocols are based on established synthetic routes and aim to provide a comprehensive guide for the final coupling and deprotection steps.

Introduction

Taltobulin is a promising anti-mitotic agent that has undergone clinical evaluation for the treatment of various cancers.[3] Its complex molecular structure, featuring several chiral centers and sterically hindered amino acid residues, necessitates a carefully planned multi-step synthetic strategy. The convergent synthesis approach allows for the independent preparation of key fragments, which are then coupled to assemble the final molecule. This compound (also referred to as compound (XIX) in seminal literature) is the penultimate compound in this synthesis, poised for the final peptide coupling reaction to yield the Taltobulin backbone.

The following sections detail the synthetic protocol for the conversion of this compound to Taltobulin, including quantitative data, experimental procedures, and a logical workflow diagram.

Data Presentation

The synthesis of Taltobulin from its intermediate-8 involves a peptide coupling reaction followed by a deprotection step. The following table summarizes the key reactants and expected yield for this transformation.

| Step | Reactant 1 | Reactant 2 | Coupling Reagent | Solvent | Deprotection Reagent | Product | Average Yield (%) |

| 1 | This compound | Boc-protected amino acid fragment (XVII) | PyBOP, DIEA | CH₂Cl₂ | - | Protected Taltobulin | Not specified |

| 2 | Protected Taltobulin | - | - | - | TFA or HCl | Taltobulin | Not specified |

Yields are often variable and depend on reaction scale and purification methods. The seminal literature does not provide specific yields for these final steps.

Experimental Protocols

The following protocols are adapted from the general synthetic schemes published for Taltobulin and related peptide coupling procedures.

Protocol 1: Peptide Coupling of this compound

This procedure describes the coupling of this compound with the N-Boc-protected dipeptide fragment (XVII) to form the protected Taltobulin precursor.

Materials:

-

This compound

-

N-Boc-protected dipeptide fragment (XVII)

-

Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)

-

N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Standard glassware for organic synthesis

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

-

To this solution, add the N-Boc-protected dipeptide fragment (XVII) (1.1 equivalents).

-

In a separate flask, dissolve PyBOP (1.2 equivalents) and DIEA (2.5 equivalents) in anhydrous dichloromethane.

-

Slowly add the PyBOP/DIEA solution to the flask containing the intermediate and the dipeptide fragment at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the protected Taltobulin precursor.

Protocol 2: Deprotection to Yield Taltobulin

This protocol describes the removal of the Boc protecting group from the protected Taltobulin precursor to yield the final Taltobulin product.

Materials:

-

Protected Taltobulin precursor

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the protected Taltobulin precursor (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C.

-

Slowly add a solution of TFA in dichloromethane (e.g., 20-50% v/v) or a solution of HCl in dioxane (e.g., 4M).

-

Stir the reaction mixture at 0 °C to room temperature for 1-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

The crude Taltobulin salt can be purified by reverse-phase High-Performance Liquid Chromatography (HPLC) to obtain the desired product.

Mandatory Visualization

The logical workflow for the final steps of Taltobulin synthesis starting from this compound is depicted below.

References